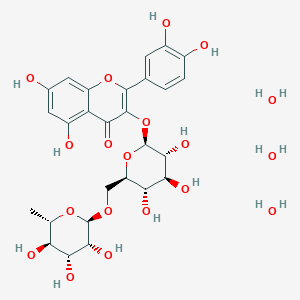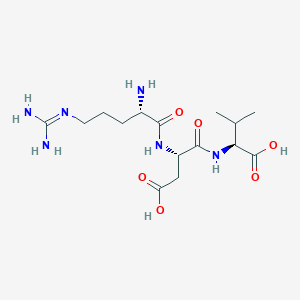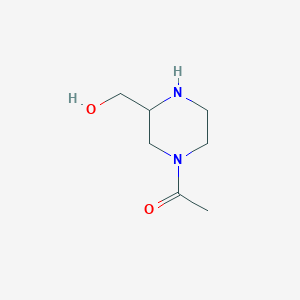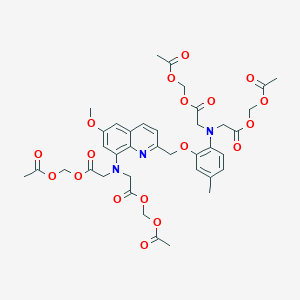
Methyl 4-(3-tetradeca-1,3,5-trienyloxiran-2-yl)butanoate
Overview
Description
Leukotriene A3 methyl ester is a member of the leukotrienes, which are potent, arachidonic acid-derived eicosanoid lipid mediators . It has an empirical formula of C21H34O3 and a molecular weight of 334.49 . It is a metabolically stable form of LTA3 .
Synthesis Analysis
The synthesis of Leukotriene A3 methyl ester involves a multi-step reaction with three steps . The steps include:Molecular Structure Analysis
The molecular structure of Leukotriene A3 methyl ester is represented by the SMILES stringCCCCCCCC/C=C\\C=C\\C=C\\ [C@@H]1O [C@H]1CCCC (=O)OC . It is an analogue of LTA4 that lacks a C14-C15 double bond . Chemical Reactions Analysis
The biosynthesis of Leukotriene A3 methyl ester occurs from 5,8,11-eicosatrienoic acid via the 5-LO pathway . It is the putative intermediate in the biosynthesis of 3-series leukotrienes .Physical And Chemical Properties Analysis
Leukotriene A3 methyl ester has a concentration of 50 μg/mL in hexane: diethyl ether: triethylamine (95:5:0.5). It has a functional group ester and is stored at a temperature of -20°C .Scientific Research Applications
1. Identification and Isolation
Leukotriene A (LTA), an unstable intermediate in arachidonic acid metabolism, is crucial in biosynthesis of stable leukotrienes. The isolation of LTA from human polymorphonuclear leukocytes was achieved through esterification and extraction as the methyl ester from an alkaline aqueous phase (Rådmark et al., 1980).
2. Conversion Studies
The conversion of leukotriene A4 (LTA4) methyl ester to LTA4 has been studied, demonstrating its potential as a precursor in enzymatic reactions leading to leukotriene B4 (LTB4) synthesis (Maycock et al., 1982).
3. Synthesis Approaches
New synthetic methods have been developed for leukotriene B3 methyl ester, highlighting the importance of LTA3 methyl ester in the synthesis of leukotriene derivatives (Babudri et al., 1998).
4. Hydrolysis and Stability Studies
Studies on the hydrolysis of LTA4 methyl ester to LTA4 in various solvents have provided insights into the stability and yield of leukotriene products, which are significant in understanding leukotriene behavior in biological systems (Carrier et al., 1988).
5. Enzyme Activity Analysis
Research has shown that LTA4 methyl ester is an active substrate for leukotriene C4 synthase, a crucial enzyme in leukotriene biosynthesis. This indicates its role as a potential tool for studying enzyme activity in various biological contexts (Wu, 1986).
6. Mechanism-Based Inactivation Studies
Evidence suggests that LTA4 methyl ester can cause mechanism-based inactivation of leukotriene A4 hydrolase, an enzyme involved in leukotriene B4 formation. This finding is crucial for understanding the regulation of leukotriene biosynthesis (Orning et al., 1990).
Mechanism of Action
Target of Action
Leukotriene A3 Methyl Ester (LTA3) is a member of the leukotrienes, which are potent, arachidonic acid-derived eicosanoid lipid mediators . The primary targets of LTA3 are specific G protein-coupled receptors . These receptors play a crucial role in inflammation, immunological functions, and maintaining biological homeostasis .
Biochemical Pathways
The biosynthesis of LTA3 occurs from 5,8,11-eicosatrienoic acid via the 5-lipoxygenase (5-LO) pathway . It is the putative intermediate in the biosynthesis of 3-series leukotrienes . As a free acid, LTA3 is highly unstable, but its methyl ester form is stable and can be readily hydrolyzed to the free acid as needed .
Pharmacokinetics
It is known that lta3, as a free acid, is highly unstable . Its methyl ester form, on the other hand, is stable and can be readily hydrolyzed to the free acid as needed , which may influence its bioavailability.
Result of Action
The molecular and cellular effects of LTA3’s action are primarily related to inflammation and immunological functions . By acting on specific G protein-coupled receptors, LTA3 can influence various biological responses, including inflammation and the maintenance of biological homeostasis .
Action Environment
The action, efficacy, and stability of LTA3 can be influenced by various environmental factors. For instance, the stability of LTA3 as a free acid can be affected by the pH of the environment . Furthermore, the presence of other molecules in the environment, such as other leukotrienes, may also influence the action and efficacy of LTA3.
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Leukotriene A3 Methyl Ester interacts with various enzymes, proteins, and other biomolecules. It is synthesized from 5,8,11-eicosatrienoic acid via the 5-lipoxygenase pathway . The nature of these interactions is complex and involves multiple steps in the biosynthesis of 3-series leukotrienes .
Cellular Effects
Leukotriene A3 Methyl Ester has a significant impact on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . For instance, leukotriene signaling contributes to the active tumor microenvironment, promoting tumor growth and resistance to immunotherapy .
Molecular Mechanism
The molecular mechanism of Leukotriene A3 Methyl Ester involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is involved in the leukotriene synthesis pathway, which is triggered by various soluble and particulate stimuli, including antigens, microbes, cytokines, immune complexes, and model agonists such as calcium ionophores .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Leukotriene A3 Methyl Ester change over time. It is stable and can be readily hydrolyzed to the free acid as needed . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial for understanding its biochemical properties.
Dosage Effects in Animal Models
The effects of Leukotriene A3 Methyl Ester vary with different dosages in animal models . Studies have shown that it has a dose-dependent anti-inflammatory response on allergen-induced lung inflammation in an animal model .
Metabolic Pathways
Leukotriene A3 Methyl Ester is involved in the leukotriene metabolic pathway . It interacts with enzymes or cofactors in this pathway, which could also include any effects on metabolic flux or metabolite levels .
Transport and Distribution
Leukotriene A3 Methyl Ester is transported and distributed within cells and tissues . It could interact with transporters or binding proteins, affecting its localization or accumulation .
properties
IUPAC Name |
methyl 4-(3-tetradeca-1,3,5-trienyloxiran-2-yl)butanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-16-19-20(24-19)17-15-18-21(22)23-2/h10-14,16,19-20H,3-9,15,17-18H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOAQIJHBMIIBJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CC=CC=CC1C(O1)CCCC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






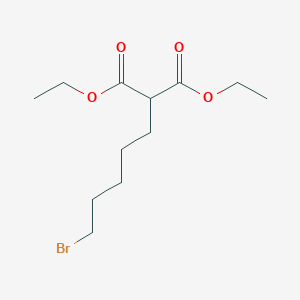

![7-methyl-1H-imidazo[1,2-b]pyrazole-1-carbaldehyde](/img/structure/B162540.png)

